![molecular formula C10H12S B14715819 [1-(Ethylsulfanyl)ethenyl]benzene CAS No. 22914-07-4](/img/structure/B14715819.png)
[1-(Ethylsulfanyl)ethenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Ethylsulfanyl)ethenyl]benzene: is an organic compound with the molecular formula C10H14S It is a derivative of benzene, where an ethylsulfanyl group and an ethenyl group are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethylsulfanyl)ethenyl]benzene typically involves the reaction of benzene with ethylsulfanyl and ethenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents.
化学反応の分析
Types of Reactions:
Oxidation: [1-(Ethylsulfanyl)ethenyl]benzene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form ethylsulfanylbenzene using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the ethylsulfanyl and ethenyl groups can be replaced by other functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Ethylsulfanylbenzene
Substitution: Various substituted benzene derivatives
科学的研究の応用
Chemistry: In chemistry, [1-(Ethylsulfanyl)ethenyl]benzene is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development. The compound’s unique structure allows for the design of molecules with specific pharmacological properties.
Industry: Industrially, this compound is used in the production of polymers and resins. Its chemical properties make it suitable for applications in coatings, adhesives, and sealants.
作用機序
The mechanism of action of [1-(Ethylsulfanyl)ethenyl]benzene involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the ethenyl group can undergo addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Ethylsulfanylbenzene: Lacks the ethenyl group, resulting in different chemical reactivity and applications.
Vinylbenzene (Styrene): Lacks the ethylsulfanyl group, commonly used in polymer production.
Thiophenol: Contains a sulfanyl group attached directly to the benzene ring, differing in reactivity and applications.
Uniqueness: [1-(Ethylsulfanyl)ethenyl]benzene is unique due to the presence of both ethylsulfanyl and ethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
特性
CAS番号 |
22914-07-4 |
|---|---|
分子式 |
C10H12S |
分子量 |
164.27 g/mol |
IUPAC名 |
1-ethylsulfanylethenylbenzene |
InChI |
InChI=1S/C10H12S/c1-3-11-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
InChIキー |
VSAUFRXLLSCIKG-UHFFFAOYSA-N |
正規SMILES |
CCSC(=C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


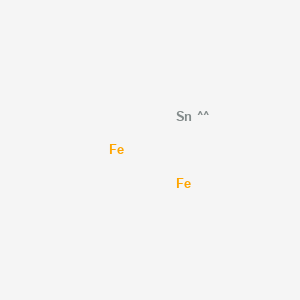
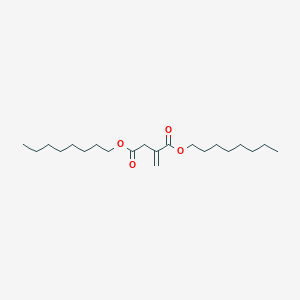
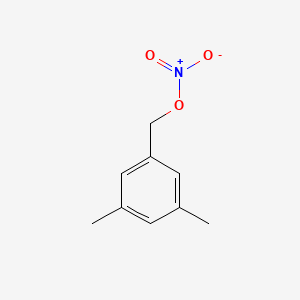

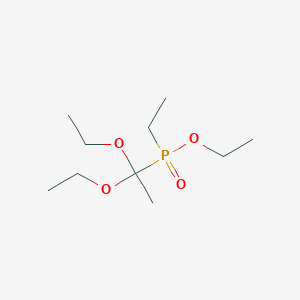
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)




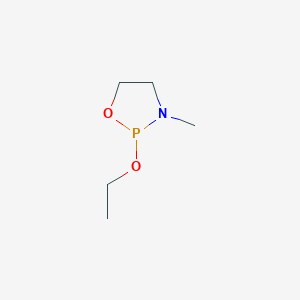
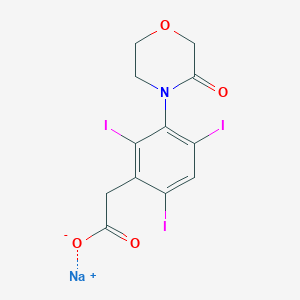
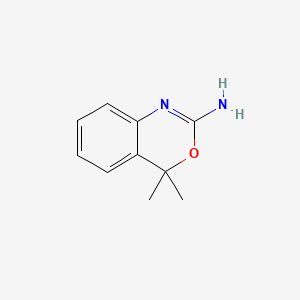
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
